molecular formula C8H7NO2 B1343845 Furo[2,3-c]pyridin-5-ylmethanol CAS No. 478148-60-6

Furo[2,3-c]pyridin-5-ylmethanol

Cat. No. B1343845
CAS RN: 478148-60-6
M. Wt: 149.15 g/mol
InChI Key: UUKNFBHTKFKPEH-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-5-ylmethanol (FPM) is a heterocyclic compound that has been widely studied in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridin-5-ylmethanols and has a molecular formula of C7H7NO. FPM has been found to have an array of biochemical and physiological effects when administered to living organisms. It has also been used in various laboratory experiments due to its wide range of advantages and limitations.

properties

IUPAC Name

furo[2,3-c]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKNFBHTKFKPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621961
Record name (Furo[2,3-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridin-5-ylmethanol

CAS RN

478148-60-6
Record name (Furo[2,3-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Also to yield the desired compound: Furo[2,3-c]pyridin-5-ylmethyl acetate (1.15 g, 6 mmol) was dissolved in 1,4-dioxane (30 ml) and water (10 ml) and treated with 2N sodium hydroxide solution (12 ml) and stirred at RT for 18 h. The mixture was then partitioned between ethyl acetate and water, the organic layer was dried and evaporated to dryness to provide the desired compound (0.63 g).
Name
Furo[2,3-c]pyridin-5-ylmethyl acetate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate (1.3 g, 4.9 mmol) was dissolved in ethanol (50 ml) and treated with potassium carbonate (0.82 g, 5.9 mmol) and heated under reflux for 18 hrs. The mixture was evaporated to dryness and the residue partitioned between ethyl acetate and water. The organic layer was dried, filtered and evaporated to yield the title compound (0.66 g).
Name
[2-(Trimethylsilyl)furo[2,3-c]pyridin-5-yl]methyl acetate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of furo[2,3-c]pyridin-5-ylmethyl acetate (1.15 g) in 1,4-dioxane (30 ml) and water (10 ml) was treated with 2M sodium hydroxide (12 ml) then stirred at ambient temperature for 18 h. The mixture was then partitioned between ethyl acetate and water. The organic fractions were separated and dried then evaporated to dryness. This gave an oil (0.63 g, 70%).
Name
furo[2,3-c]pyridin-5-ylmethyl acetate
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
70%

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